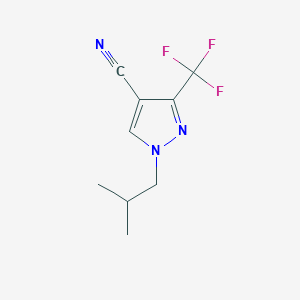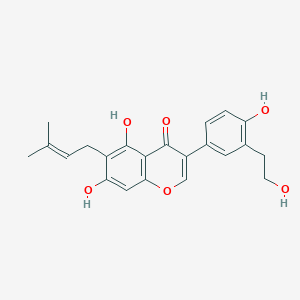
Derrisisoflavone K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The isolation of derrisisoflavone K involves the extraction of Derris robusta using ethanol . The ethanol extract is then subjected to various chromatographic techniques to isolate and purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
化学反応の分析
Types of Reactions
Derrisisoflavone K, like other isoflavonoids, can undergo various chemical reactions, including:
Oxidation: Isoflavonoids can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert isoflavonoids to their corresponding dihydro derivatives.
Substitution: Isoflavonoids can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in the reactions of isoflavonoids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
作用機序
The mechanism of action of derrisisoflavone K involves its interaction with various molecular targets and pathways. Isoflavonoids are known to interact with enzymes and receptors involved in oxidative stress and cell proliferation . The specific molecular targets and pathways for this compound are still under investigation, but its antioxidant and cytotoxic activities suggest it may modulate oxidative stress and induce apoptosis in cancer cells .
類似化合物との比較
Derrisisoflavone K is part of a group of prenylated isoflavonoids, including derrisisoflavones H, I, and J . These compounds share similar structures but differ in the position and nature of their prenyl groups . The unique hydroxyethylated structure of this compound distinguishes it from other isoflavonoids . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone I
- Derrisisoflavone J
- 6-Hydroxyisosativan
These compounds, like this compound, exhibit various biological activities and are valuable for studying the chemistry and biology of prenylated isoflavonoids .
特性
分子式 |
C22H22O6 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3 |
InChIキー |
XCNINBCTOOSGSD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


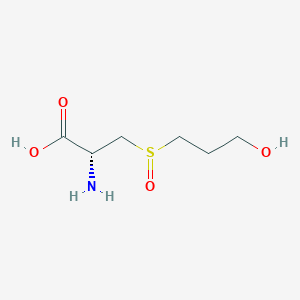
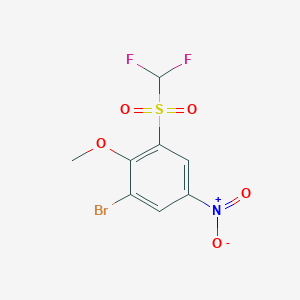
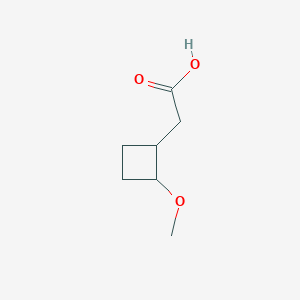
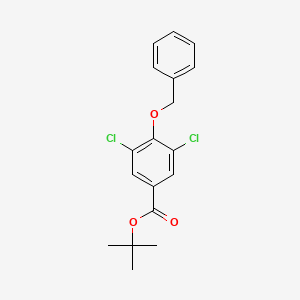
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
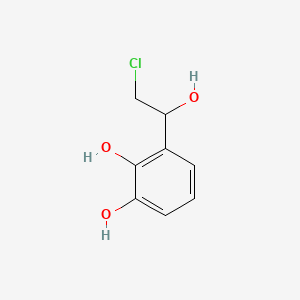
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
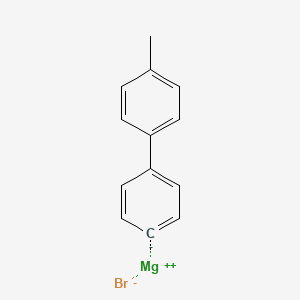
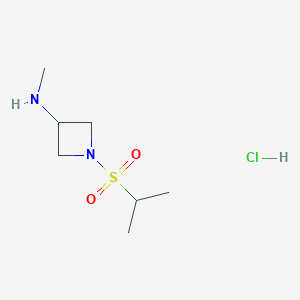

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
